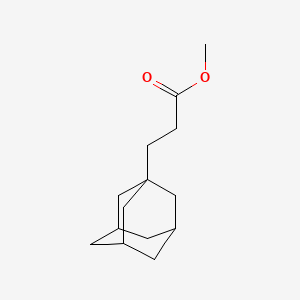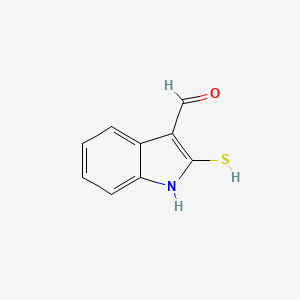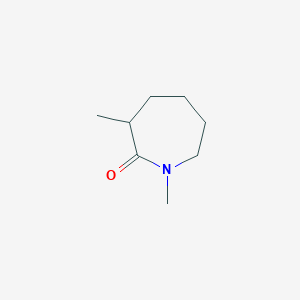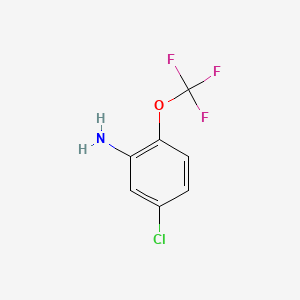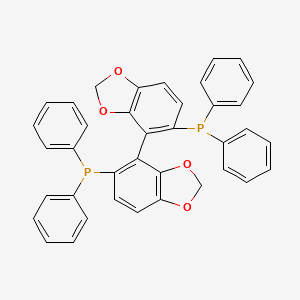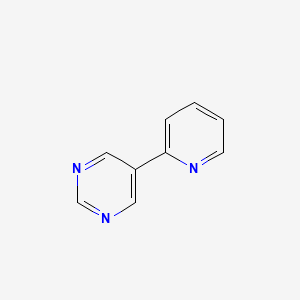
5-(Pyridin-2-yl)pyrimidine
概要
説明
5-(Pyridin-2-yl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both nitrogen-containing rings in its structure allows for diverse chemical reactivity and biological interactions.
生化学分析
Biochemical Properties
5-(Pyridin-2-yl)pyrimidine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with adenosine receptors, where it acts as an antagonist, modulating the signaling pathways mediated by these receptors. Additionally, this compound has been shown to inhibit the activity of certain kinases, such as cyclin-dependent kinases, which are involved in cell cycle regulation. The compound also interacts with DNA and RNA polymerases, affecting nucleic acid synthesis and repair processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by activating caspase enzymes and disrupting mitochondrial function . It also influences cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and inhibition of cell proliferation. In immune cells, this compound modulates the production of cytokines and other inflammatory mediators, thereby affecting the immune response . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and altered energy homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on target proteins, such as kinases and receptors, leading to inhibition or activation of their activity. For instance, the binding of this compound to cyclin-dependent kinases results in the inhibition of their kinase activity, thereby blocking cell cycle progression . Additionally, this compound can intercalate into DNA, disrupting the double helix structure and interfering with DNA replication and transcription. The molecular interactions of this compound with biomolecules are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, the stability and degradation of this compound can influence its biological activity. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological effects . In vivo studies indicate that the compound undergoes metabolic degradation, leading to the formation of inactive metabolites. Long-term exposure to this compound has been associated with changes in cellular function, including altered gene expression and reduced cell viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects. The dosage-dependent effects of this compound highlight the importance of optimizing dosage regimens for clinical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion via the urine. The compound also affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, resulting in altered levels of metabolites such as pyruvate and citrate . The interactions of this compound with metabolic enzymes and cofactors play a critical role in its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, such as heat shock proteins, which influence its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins . The presence of nuclear localization signals and post-translational modifications, such as phosphorylation, can direct this compound to specific compartments within the nucleus. Additionally, this compound can localize to the mitochondria, where it affects mitochondrial function and induces apoptosis . The subcellular distribution of this compound is essential for its therapeutic efficacy and specificity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)pyrimidine typically involves the condensation of pyridine-2-carbaldehyde with guanidine or its derivatives under acidic or basic conditions. One common method includes the reaction of pyridine-2-carbaldehyde with guanidine hydrochloride in the presence of a base such as sodium ethoxide. The reaction is usually carried out in ethanol at reflux temperature for several hours, leading to the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
5-(Pyridin-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the rings can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of pyridine-2-carboxylic acid derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of alkylated pyrimidine derivatives.
科学的研究の応用
5-(Pyridin-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-viral properties.
Industry: Used in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 5-(Pyridin-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it has been shown to inhibit kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins .
類似化合物との比較
Similar Compounds
- 2-(Pyridin-2-yl)pyrimidine
- 4-(Pyridin-2-yl)pyrimidine
- 6-(Pyridin-2-yl)pyrimidine
Uniqueness
5-(Pyridin-2-yl)pyrimidine is unique due to its specific positioning of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for drug discovery and development .
特性
IUPAC Name |
5-pyridin-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-2-4-12-9(3-1)8-5-10-7-11-6-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGNZMZNCZZXII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456085 | |
| Record name | 5-(Pyridin-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64858-29-3 | |
| Record name | 5-(Pyridin-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 5-(pyridin-2-yl)pyrimidine derivatives in the design of new iridium(III) complexes for OLED applications?
A1: The position of the nitrogen atom on the pyrimidine ring of this compound derivatives significantly impacts the color of light emitted by the resulting iridium(III) complex. Studies [ [] ] demonstrated that complexes with the pyridin-2-yl group at the 5-position of the pyrimidine ring (like in 2-tert-butyl-5-(pyridin-2-yl)pyrimidine) exhibit blue emission, a highly desirable property for OLEDs. Interestingly, shifting this group to the 4-position caused a significant red-shift in the emission. This sensitivity to nitrogen position allows for fine-tuning the emission color by modifying the ligand structure. [ [], [] ]
Q2: How does the presence of fluorine substituents on the ligands affect the photophysical properties of these iridium(III) complexes?
A2: While fluorine substituents are often incorporated into OLED materials to enhance blue emission, the research demonstrated that this compound-based iridium(III) complexes can achieve blue light emission even without fluorine atoms. [ [] ] This discovery is significant as it offers a route to fluorine-free blue emitters, potentially addressing concerns related to the environmental impact and synthesis complexity associated with fluorinated compounds.
Q3: Can you provide an example of how these iridium(III) complexes were successfully incorporated into a functional OLED device?
A3: Researchers successfully fabricated an OLED device using an iridium(III) complex containing the 2-tert-butyl-5-(pyridin-2-yl)pyrimidine ligand and 2-(1H-tetrazol-5-yl)pyridine as an ancillary ligand. [ [] ] This device showed promising performance with a maximum external quantum efficiency of 11.5% and achieved blue emission with CIE color coordinates of (0.17, 0.26) at 100 cd/m2. This example highlights the potential of these fluorine-free complexes for developing efficient blue OLEDs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


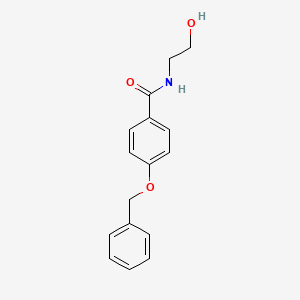
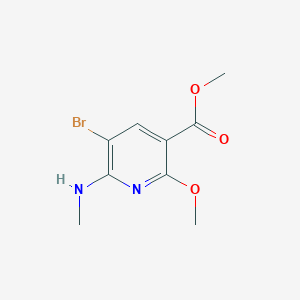


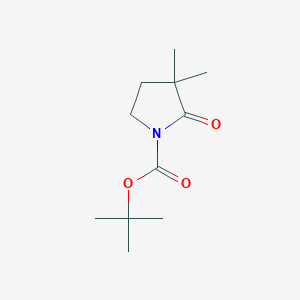
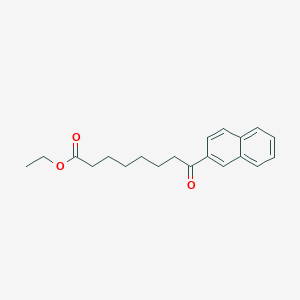
![7-[tert-Butyl(diphenyl)silyl]oxyheptanal](/img/structure/B1311948.png)

